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Abstract

DPC-333, also known as BMS-561392, is a potent and selective, orally bioavailable inhibitor of
Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. Developed
initially by DuPont Pharmaceuticals and later by Bristol-Myers Squibb, DPC-333 emerged as a
promising therapeutic agent for inflammatory disorders, particularly rheumatoid arthritis. This
document provides a comprehensive overview of the background, history, mechanism of
action, and key preclinical and clinical data associated with DPC-333. Detailed methodologies
for seminal experiments, quantitative data summaries, and visualizations of relevant biological
pathways and experimental workflows are presented to serve as a valuable resource for
researchers in the field of drug development.

Introduction and Background

Tumor Necrosis Factor-alpha (TNF-0q) is a pleiotropic cytokine that plays a central role in the
pathophysiology of numerous inflammatory diseases. The biological activity of TNF-a is tightly
regulated by its release from a membrane-bound precursor, pro-TNF-a. This cleavage is
primarily mediated by the metalloproteinase TACE. Inhibition of TACE represents a compelling
therapeutic strategy to modulate TNF-a activity and thereby ameliorate inflammatory
processes. DPC-333 was developed as a small molecule inhibitor designed to selectively target
TACE.
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History:

o Early 2000s: DPC-333 was developed by DuPont Pharmaceuticals as a potential treatment
for inflammatory diseases.

e Post-acquisition: Following the acquisition of DuPont Pharmaceuticals by Bristol-Myers
Squibb, the compound was further investigated under the designation BMS-561392.

¢ Clinical Development: DPC-333 progressed to Phase Il clinical trials for rheumatoid arthritis.

Mechanism of Action

DPC-333 is a potent and selective inhibitor of TACE (ADAM17).[1] TACE is a sheddase
responsible for the proteolytic processing of the extracellular domain of membrane-bound pro-
TNF-qa, leading to the release of the soluble, biologically active 17 kDa TNF-a cytokine. By
inhibiting TACE, DPC-333 blocks this cleavage event, resulting in a significant reduction of
soluble TNF-a levels. This, in turn, mitigates the downstream inflammatory signaling cascades
mediated by TNF-a.

The selectivity of DPC-333 for TACE over other matrix metalloproteinases (MMPSs) is a key
feature, potentially reducing the risk of off-target effects associated with broader-spectrum
MMP inhibitors.[1]

Below is a diagram illustrating the signaling pathway affected by DPC-333.

Cell Membrane

pro-TNF-a
(membrane-bound)
L g . ing . .
TACE (ADAM17) Cleavage | (SONERINES)  Binding (- - - Activation Downstream
W (active) Inflammatory Signalin

Click to download full resolution via product page

Figure 1: DPC-333 Mechanism of Action.
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Quantitative Data

The following tables summarize the key quantitative data reported for DPC-333.

Table 1: In Vitro Potency of DPC-333

Parameter Value Species/System Reference
) Recombinant Human
Ki (TACE) 0.3nM [1]
TACE
LPS-induced TNF-a Rodent, Chimpanzee,
IC50 17 - 100 nM o
production in blood Human
) Suppression of TNF-a ]
ex vivo IC50 55 nM ] Chimpanzee
production
] Suppression of TNF-a
ex vivo IC50 113 nM ] Human
production
Model Species Endpoint ED50 / Effect Reference
Bacterial
Endotoxin- Inhibition of TNF-
) Mouse 6 mg/kg (oral) [1]
induced TNF-a a
release
DNFB-induced
Suppression of
contact Mouse e 10 mg/kg (oral) [1]
o hypersensitivity
hypersensitivity
] Inhibition of TNF- 1.1 - 6.1 mg/kg
Endotoxemia Rodent )
o production (oral)
Collagen Suppression of
_ I p|.o ~50% at 5.5
Antibody- Rat maximal
N mg/kg/day (oral)
Induced Arthritis response

Table 3: Pharmacokinetic Parameters of DPC-333
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. Bioavaila t1/2 CL Vss Referenc
Species Route L
bility (hours) (L/hrlkg) (L/kg) e

Mouse Oral 11% ~1 6.2 15
Rat Oral 17% ~1 2.7 0.6
Chimpanze

Oral 17% N/A 0.4 0.6
e
Human Oral N/A 3-6 N/A N/A

Experimental Protocols

Detailed experimental protocols for the key assays cited in the literature for DPC-333 are
outlined below. While specific proprietary protocols were not publicly available, the following
represent standard methodologies for these types of investigations.

TACE Inhibition Assay (General Protocol)

This assay is designed to measure the in vitro potency of a compound against TACE.
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Preparation
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Figure 2: General Workflow for a TACE Inhibition Assay.

Methodology:

e Reagents and Materials:

o Recombinant human TACE

o Fluorogenic TACE substrate (e.g., a peptide with a fluorophore and a quencher)
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[e]

Assay buffer (e.g., Tris-HCI with ZnCI2 and a detergent)

(¢]

DPC-333 (or other test compounds) serially diluted in DMSO

[¢]

96-well black microplates

[¢]

Fluorescence plate reader

Procedure:

[¢]

Add assay buffer to the wells of the microplate.
o Add a small volume of the DPC-333 dilutions to the appropriate wells.
o Add the recombinant TACE enzyme to all wells except the negative controls.

o Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the
inhibitor to bind to the enzyme.

o Initiate the reaction by adding the fluorogenic substrate to all wells.

o Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-
60 minutes) using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis:

[e]

The rate of substrate cleavage is determined from the linear portion of the fluorescence
versus time curve.

o The percent inhibition for each concentration of DPC-333 is calculated relative to the
uninhibited control.

o The IC50 value is determined by fitting the percent inhibition versus log[inhibitor] data to a
four-parameter logistic equation.

o The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided
the substrate concentration and Km are known.
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Lipopolysaccharide (LPS)-Induced TNF-a Production in
Mice (General Protocol)

This in vivo model is used to assess the ability of a compound to inhibit systemic TNF-a

production.
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Figure 3: General Workflow for LPS-Induced TNF-a Production in Mice.
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Methodology:
e Animals:

o Male or female mice of a suitable strain (e.g., BALB/c or C57BL/6).
» Procedure:

o Animals are dosed orally with DPC-333 or vehicle at various time points before LPS
challenge.

o A solution of LPS from E. coli is administered via intraperitoneal (i.p.) injection.

o At the time of peak TNF-a production (typically 1.5 to 2 hours post-LPS), blood is collected
via cardiac puncture or another appropriate method.

o Blood is allowed to clot, and serum is separated by centrifugation.
e TNF-a Measurement:

o Serum TNF-a levels are quantified using a commercially available ELISA kit according to
the manufacturer's instructions.

o Data Analysis:

o The percent inhibition of TNF-a production is calculated for each dose of DPC-333
compared to the vehicle-treated group.

o The EDS50 (the dose that produces 50% of the maximal inhibition) is determined by non-
linear regression analysis.

Collagen Antibody-Induced Arthritis (CAIA) in Rats
(General Protocol)

This is an animal model of rheumatoid arthritis used to evaluate the therapeutic efficacy of anti-
inflammatory compounds.

Methodology:
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Animals:
o Lewis rats or other susceptible strains.
Induction of Arthritis:

o On day 0, rats are administered a cocktail of monoclonal antibodies against type Il
collagen intravenously.

o On day 3, a low dose of LPS is administered intraperitoneally to synchronize and enhance
the inflammatory response.

Treatment:

o DPC-333 or vehicle is administered orally once daily, starting from a predetermined day
relative to arthritis induction (e.g., day 0 for prophylactic treatment or after the onset of
clinical signs for therapeutic treatment).

Assessment of Arthritis:

[e]

Animals are monitored daily for clinical signs of arthritis.

o

Arthritis severity is scored based on the degree of erythema and swelling in the paws.

[¢]

Paw thickness can be measured using calipers.

[¢]

At the end of the study, paws may be collected for histological analysis to assess
inflammation, pannus formation, and cartilage/bone erosion.

Data Analysis:

o The mean arthritis score and paw thickness are calculated for each treatment group over
time.

o The area under the curve (AUC) for the arthritis score can be calculated to represent the
overall disease burden.
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o Statistical analysis is performed to compare the DPC-333 treated groups to the vehicle
control group.

Conclusion

DPC-333 is a well-characterized, potent, and selective TACE inhibitor with demonstrated
efficacy in preclinical models of inflammation and early clinical development for rheumatoid
arthritis. Its mechanism of action, directly targeting the production of soluble TNF-a, provides a
clear rationale for its therapeutic potential. The quantitative data from in vitro and in vivo
studies, along with its oral bioavailability, underscore its drug-like properties. This technical
guide consolidates the key information on DPC-333, offering a valuable resource for scientists
and researchers engaged in the discovery and development of novel anti-inflammatory
therapeutics. Further investigation into the clinical development and ultimate fate of DPC-333
may provide valuable insights for future drug development programs targeting TACE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [DPC-333: A Technical Guide to a Potent TACE
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667220#dpc-333-compound-background-and-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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